Oct-2-EN-1-YL hexanoate
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Overview
Description
Oct-2-EN-1-YL hexanoate: is an organic compound with the molecular formula C12H22O2 . It is an ester formed from the reaction between oct-2-en-1-ol and hexanoic acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oct-2-EN-1-YL hexanoate typically involves the esterification of oct-2-en-1-ol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The esterification reaction is carried out in the presence of a suitable solvent, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Oct-2-EN-1-YL hexanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the oct-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Acid chlorides or amines for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Different esters, amides.
Scientific Research Applications
Oct-2-EN-1-YL hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of Oct-2-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of a fruity aroma. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, releasing the corresponding alcohol and acid .
Comparison with Similar Compounds
trans-2-Hexenyl hexanoate: Similar in structure but with a trans configuration of the double bond.
Allyl hexanoate: Contains an allyl group instead of an oct-2-en-1-yl group
Uniqueness: Oct-2-EN-1-YL hexanoate is unique due to its specific double bond configuration and the length of its carbon chain, which contribute to its distinct aroma profile. Its stability and reactivity also make it a valuable compound in various applications .
Properties
CAS No. |
251471-02-0 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
oct-2-enyl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3 |
InChI Key |
KKXAKIPTZJTCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCOC(=O)CCCCC |
Origin of Product |
United States |
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